![molecular formula C13H14ClN3O2 B2925261 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide CAS No. 1389827-40-0](/img/structure/B2925261.png)
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide, also known as BMS-986177, is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of selective androgen receptor modulators (SARMs), which are synthetic compounds that selectively target androgen receptors in the body. In
Mecanismo De Acción
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By selectively targeting these receptors, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide is able to produce its therapeutic effects without the unwanted side effects associated with traditional androgen therapy.
Biochemical and Physiological Effects:
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased muscle mass and strength, improved bone density, increased libido, and improved insulin sensitivity. Additionally, the compound has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide for lab experiments is its selectivity for androgen receptors, which allows for targeted effects without the unwanted side effects associated with traditional androgen therapy. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide. These include further studies on its safety and efficacy in humans, as well as investigations into its potential therapeutic applications in a variety of medical conditions. Additionally, there is potential for the development of new SARMs based on the structure of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide, which may have improved selectivity and efficacy. Overall, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide represents a promising new compound with a wide range of potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide involves a multistep process that starts with the reaction of 2-chloro-3-pyridinol with 1-cyanocyclopentane carboxylic acid to form the corresponding ester. The ester is then hydrolyzed to give the carboxylic acid, which is subsequently coupled with N,N-dimethylacetamide to form the final product, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, the compound has shown promising results in increasing muscle mass and strength, improving bone density, and increasing libido. Additionally, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)oxy-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-12-10(4-3-7-16-12)19-8-11(18)17-13(9-15)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXGMUECXYTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

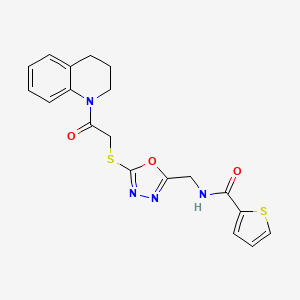

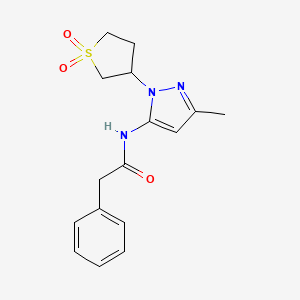
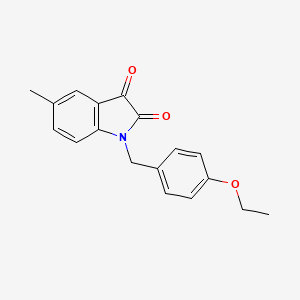


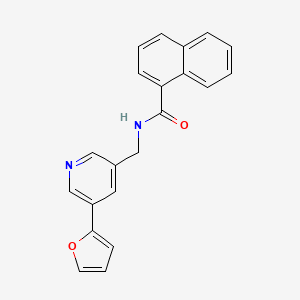
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)
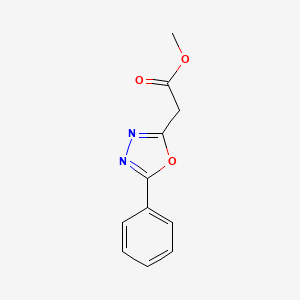
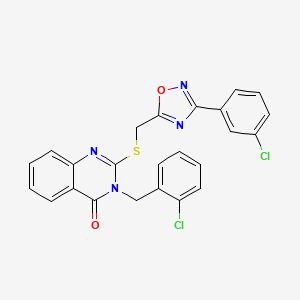

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)

